N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
“N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide” likely involves multiple steps, including the formation of the tetrahydroquinoline core, the attachment of the piperazine moiety, and the final coupling with the ethanediamide group. Typical reaction conditions might include:
Formation of Tetrahydroquinoline Core: This could involve a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Attachment of Piperazine Moiety: This step might involve nucleophilic substitution reactions, where the piperazine ring is introduced.
Coupling with Ethanediamide Group: This could be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which could affect the compound’s stability.
Substitution: Replacement of functional groups, which might modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include nucleophilic or electrophilic reagents, depending on the specific functional groups involved.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, the compound could be explored for therapeutic applications, such as treating diseases where its unique structure might interact with biological pathways.
Industry
In industry, it might find applications in materials science, such as in the development of new polymers or as a component in advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. Molecular docking studies and biochemical assays would be necessary to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide
- **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide
Uniqueness
The presence of the tetrahydroquinoline and piperazine moieties, along with the ethanediamide linkage, makes this compound unique. These structural features might confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2S/c1-29-12-14-31(15-13-29)24(20-9-10-23-19(16-20)6-5-11-30(23)2)18-27-25(32)26(33)28-21-7-4-8-22(17-21)34-3/h4,7-10,16-17,24H,5-6,11-15,18H2,1-3H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSWORKGPNPGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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